molecular formula C16H24N2O2 B216040 N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide

N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide

Numéro de catalogue B216040
Poids moléculaire: 276.37 g/mol
Clé InChI: LTXXRHZUWOXVCZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use in the treatment of chronic pain. This compound is a member of the class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists, which are known to have analgesic effects.

Mécanisme D'action

The mechanism of action of N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide involves activation of nAChRs in the central nervous system. These receptors are found on both neurons and glial cells in the brain and spinal cord. Activation of these receptors leads to the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and Physiological Effects
N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are involved in the development of chronic pain. In addition, N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide has been shown to increase the release of anti-inflammatory cytokines, such as IL-10, which can help to reduce inflammation and pain.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide in lab experiments is its high potency and selectivity for nAChRs. This allows for more precise targeting of these receptors and reduces the potential for off-target effects. However, one limitation of using N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animal models.

Orientations Futures

There are several future directions for research on N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide. One area of interest is the potential use of this compound in the treatment of chronic pain in humans. Clinical trials are currently underway to investigate the safety and efficacy of N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide in humans. Another area of interest is the potential use of N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing new compounds that are based on the structure of N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide, with the goal of improving its potency, selectivity, and pharmacokinetic properties.

Méthodes De Synthèse

The synthesis of N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide involves several steps, including the preparation of the starting materials, the coupling of the amine and acid components, and the purification of the final product. The starting materials for the synthesis are 3-amino-N-(1-ethylpropyl)benzamide and isobutyric acid. These two components are coupled using standard peptide coupling techniques, resulting in the formation of N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide. The final product is then purified using column chromatography to remove any impurities.

Applications De Recherche Scientifique

N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide has been extensively studied for its potential use in the treatment of chronic pain. This compound has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. In addition, N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide has been shown to have a lower potential for addiction and abuse compared to other analgesic drugs, such as opioids.

Propriétés

Nom du produit

N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide

Formule moléculaire

C16H24N2O2

Poids moléculaire

276.37 g/mol

Nom IUPAC

3-(2-methylpropanoylamino)-N-pentan-3-ylbenzamide

InChI

InChI=1S/C16H24N2O2/c1-5-13(6-2)17-16(20)12-8-7-9-14(10-12)18-15(19)11(3)4/h7-11,13H,5-6H2,1-4H3,(H,17,20)(H,18,19)

Clé InChI

LTXXRHZUWOXVCZ-UHFFFAOYSA-N

SMILES

CCC(CC)NC(=O)C1=CC(=CC=C1)NC(=O)C(C)C

SMILES canonique

CCC(CC)NC(=O)C1=CC(=CC=C1)NC(=O)C(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.